Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
Description
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS 136834-79-2) is a bicyclic compound featuring an indene backbone substituted with an amino group and an ethyl ester at the 2-position. Its hydrochloride salt form is commonly used in synthetic chemistry and pharmaceutical research. Key properties include:
- Molecular formula: C₁₂H₁₆ClNO₂ (hydrochloride salt) .
- Structure: A fused bicyclic system with a secondary amine and ester moiety, enhancing reactivity in nucleophilic and catalytic reactions .
- Applications: Intermediate in drug synthesis, particularly for central nervous system (CNS) targets and psychoactive substances due to its structural similarity to cathinone derivatives .
- Synthesis: Typically prepared via palladium-catalyzed C–H activation or microwave-assisted alkylation, followed by purification using column chromatography .
Properties
IUPAC Name |
ethyl 2-amino-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFVFBOZSMMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Toluene’s high boiling point facilitates reflux conditions (110°C), enhancing reaction rates for cyclization and amination steps. Substituting with lower-boiling solvents (e.g., THF) reduces side reactions but may prolong reaction times.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
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Amino group : Oxidized to nitro or nitroso derivatives under strong oxidizing conditions.
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Indene ring : Oxidation can lead to epoxidation or aromatic ring formation.
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Ester group : Typically resistant to oxidation under mild conditions.
Reduction Reactions
Reduction targets the ester and amine groups:
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Ester : Reduced to primary alcohol using LiAlH₄.
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Amine : Stable under most reducing conditions but can undergo reductive alkylation.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| LiAlH₄/THF, reflux | 2-Amino-indene methanol | 78–85% |
| H₂/Pd-C | Saturated bicyclic amine | Partial hydrogenation of indene ring |
Substitution Reactions
The amino group participates in nucleophilic substitutions:
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Acylation : Forms amides with acyl chlorides.
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Alkylation : Produces secondary amines with alkyl halides.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| AcCl/Et₃N | 2-Acetamido derivative | Precursor for DDR1 inhibitors |
| CH₃I/K₂CO₃ | N-Methylated analog | Improved pharmacokinetics in drug candidates |
Ester Hydrolysis
Controlled hydrolysis converts the ethyl ester to carboxylic acid:
| Reagents/Conditions | Products | Selectivity |
|---|---|---|
| NaOH/H₂O, Δ | 2-Amino-indene carboxylic acid | Quantitative conversion |
| H₂SO₄ (dilute) | Partial hydrolysis | Forms acid-ester mixture |
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
Ring-Opening and Rearrangements
The strained bicyclic system undergoes unique transformations:
| Reagents/Conditions | Products | Mechanism |
|---|---|---|
| HCl/MeOH | Linear amino ester | Acid-catalyzed ring opening |
| Heat (>200°C) | Indole derivative | Thermal rearrangement via C–N bond cleavage |
Key Research Findings
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DDR1 Inhibition : Acylation of the amino group produced derivatives with DDR1 kinase IC₅₀ values as low as 14.9 nM .
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Antiviral Activity : Methyl ester analogs demonstrated inhibitory effects against influenza A (IC₅₀ = 7.53 μM) .
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Synthetic Flexibility : The compound serves as a scaffold for generating >50 derivatives via modular reactions .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Research indicates that derivatives of this compound exhibit various biological activities, including:
- Anticancer Properties : Compounds derived from this compound have been designed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), which plays a role in cancer progression. These compounds have shown efficacy in inhibiting DDR1 signaling and reducing colony formation in pancreatic cancer cells .
- Antiviral Activity : Some studies suggest that related indole derivatives demonstrate inhibitory effects against viruses such as influenza A, indicating potential applications in antiviral drug development.
Case Study: DDR1 Inhibitors
| Compound | Activity | Reference |
|---|---|---|
| 2-amino-2,3-dihydro-1H-indene-5-carboxamide | Selective DDR1 inhibitor | |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | IC50 = 7.53 μmol/L against influenza A |
Organic Synthesis
This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications leading to new compounds with desirable properties.
Synthetic Routes
The synthesis typically involves the reaction of indene derivatives with ethyl chloroformate and ammonia under controlled conditions. The general reaction scheme is as follows:
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|---|
| Indene derivative | Ethyl chloroformate | Ammonia | Organic solvent (e.g., dichloromethane) | Room temperature to moderate heating | Several hours to overnight |
Biological Studies
This compound has been investigated for its biological activities beyond anticancer and antiviral properties. Notable findings include:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, although further research is necessary to confirm these effects .
- Mechanistic Studies : Ongoing research aims to elucidate the biochemical pathways influenced by this compound, particularly its interaction with DDR1 and other biological targets .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for developing new materials in nanotechnology and other industrial sectors.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues with Functional Group Variations
Ethyl/Methyl Esters with Oxo or Cyano Groups
Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate Substituents: Ketone (oxo) group instead of amino. Key Differences:
- Lower enantioselectivity (13–36% ee) in α-amination reactions compared to diketones .
- Reduced nucleophilicity due to lack of amino group, limiting utility in amine-based coupling reactions. Applications: Precursor for organocatalytic studies .
2-Methylallyl 2-Cyano-1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate Substituents: Cyano group at the 2-position. Key Differences:
- Enhanced electrophilicity due to the cyano group, enabling participation in [2+2] cycloadditions .
- Higher polarity, affecting solubility in non-polar solvents. Applications: Building block for heterocyclic synthesis .
Halogenated Derivatives
Ethyl 2-Amino-5-Chloro-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride Substituents: Chlorine at the 5-position. Key Differences:
- Increased metabolic stability and lipophilicity compared to the parent compound .
- Potential for halogen bonding in receptor-targeted drug design . Applications: Investigated in antipsychotic and antidepressant drug candidates .
Ethyl 2-Amino-5-Fluoro-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride Substituents: Fluorine at the 5-position. Key Differences:
- Improved bioavailability due to fluorine’s electron-withdrawing effects .
- Altered pharmacokinetics in CNS penetration studies .
Protected Amino Derivatives
Ethyl 2-(Boc-Amino)-5-Chloro-2,3-Dihydro-1H-Indene-2-Carboxylate Substituents: tert-Butoxycarbonyl (Boc)-protected amino group. Key Differences:
- Temporary protection of the amino group for stepwise syntheses .
- Reduced reactivity in acidic conditions compared to the hydrochloride salt .
Physicochemical and Reactivity Comparison
Biological Activity
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (commonly referred to as EADIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
EADIC has the following chemical structure:
- IUPAC Name : Ethyl 2-amino-1,3-dihydroindene-2-carboxylate
- Molecular Formula : C12H13NO2
- Molecular Weight : Approximately 203.24 g/mol
EADIC primarily targets the Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase involved in various cellular processes such as cell adhesion, migration, and extracellular matrix remodeling. The compound binds to DDR1 with high affinity, inhibiting its signaling pathways. This inhibition has been linked to the suppression of collagen-induced DDR1 signaling and epithelial-mesenchymal transition (EMT), which are critical in cancer metastasis .
Biological Activities
EADIC exhibits a range of biological activities, including:
- Antiviral Properties : Studies indicate that EADIC has potential antiviral effects, particularly against certain viral infections.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it significantly suppressed colony formation in pancreatic cancer cells and demonstrated efficacy in orthotopic mouse models .
- Antimicrobial Effects : Preliminary investigations suggest that EADIC may possess antimicrobial properties, although further research is needed to elucidate these effects fully.
Case Study 1: Anticancer Effects on Pancreatic Cancer Cells
A study focused on the effects of EADIC on pancreatic cancer cells revealed that the compound inhibited DDR1 signaling pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 14.9 nM, indicating potent anti-cancer activity. Additionally, EADIC reduced the migration and invasion capabilities of these cells in vitro .
| Parameter | Value |
|---|---|
| IC50 (Pancreatic Cancer Cells) | 14.9 nM |
| Inhibition of Colony Formation | Significant |
| Inhibition of DDR1 Signaling | Yes |
Case Study 2: Antiviral Activity
Research into the antiviral properties of EADIC demonstrated its ability to inhibit viral replication in specific models. The compound's mechanism appears to involve interference with viral entry or replication processes within host cells.
Comparative Analysis with Similar Compounds
To better understand EADIC's unique properties, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 3-aminoindole | Anticancer | Known for selective toxicity |
| Ethyl 4-(aminomethyl)benzoate | Antibacterial | Exhibits significant antibacterial activity |
| Ethyl 5-aminoisoquinoline | Neuroprotective | Potential use in neurodegenerative diseases |
Q & A
Q. What are the common synthetic strategies for preparing Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic functionalization of indene precursors. For example:
- Step 1 : Start with ethyl 1-oxoindane-2-carboxylate derivatives (e.g., ).
- Step 2 : Introduce amino groups via reductive amination or azide reduction. describes azide functionalization using hypervalent iodine reagents, achieving 80–98% yields.
- Step 3 : Optimize reaction conditions (e.g., NaH/tert-butoxide base systems in diethyl carbonate at 0°C; ).
- Purification : Use column chromatography with petroleum ether/diethyl ether (7:3) or pentane/ethyl acetate gradients ().
Key catalysts include Pd(0) for C–H arylation () and BODIPY-based photocatalysts for asymmetric oxygenation ().
Q. How are structural and purity characteristics of this compound validated in academic research?
- Methodological Answer : A multi-technique approach is critical:
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during esterification; ).
- Waste Disposal : Segregate organic waste and consult certified agencies for disposal ().
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral indene derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective Pd(0) catalysts for C(sp³)–H arylation ().
- Dynamic Kinetic Resolution (DKR) : Combine CAL-B lipase with TBD racemization catalysts to achieve >95% ee ().
- Crystallography : Refine structures via SHELXL to resolve ambiguities in stereochemistry ().
Q. What strategies address contradictions in spectral or crystallographic data for indene derivatives?
- Methodological Answer :
- Tautomerism Checks : For NMR doubling (e.g., keto-enol tautomers), perform variable-temperature NMR or X-ray diffraction ().
- Crystallographic Refinement : Use SHELXTL to model disorder or twinning in crystals ().
- Cross-Validation : Compare HRMS with theoretical isotopic patterns to confirm molecular formulas ().
Q. How can enzymatic methods improve the efficiency of indene carboxylate synthesis?
- Methodological Answer :
- Hydrolase-Catalyzed DKR : Use CAL-B lipase with TBD for racemization, achieving 94% yield and 95% ee ().
- Optimization : Monitor reaction progress via TLC (e.g., Rf 0.3 in pentane/ethyl acetate) and adjust enzyme loading (5 mol% in ).
Q. What advanced techniques resolve challenges in functionalizing the indene core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
